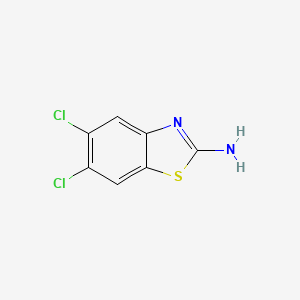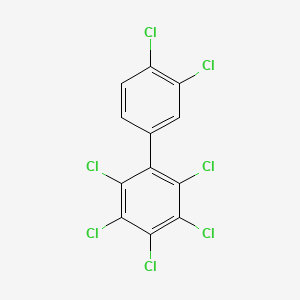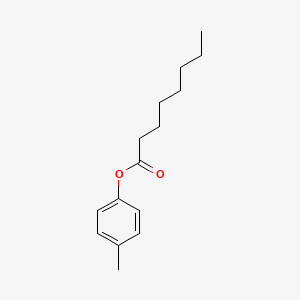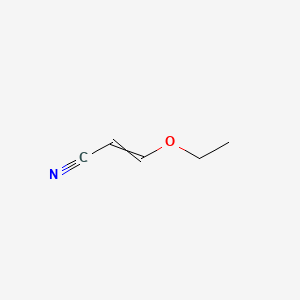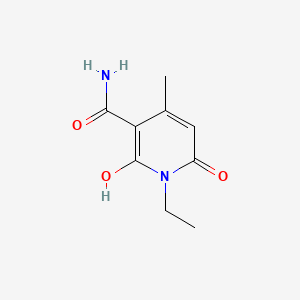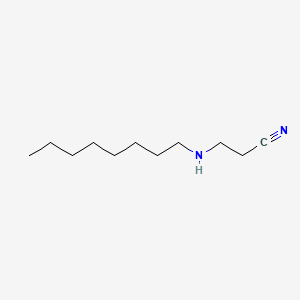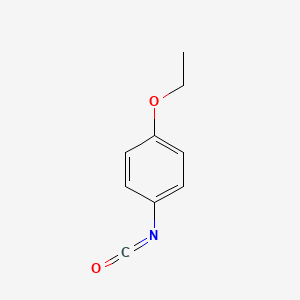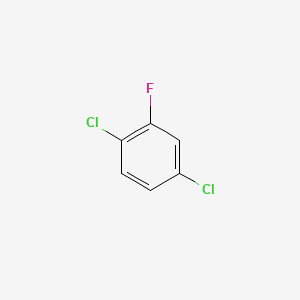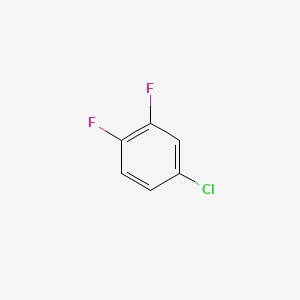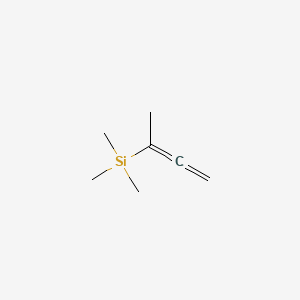
1-甲基-1-(三甲基甲硅烷基)丙二烯
描述
1-Methyl-1-(trimethylsilyl)allene is a chemical compound with the molecular formula C7H14Si and a molecular weight of 126.27 . It is widely used as propargylic anion equivalents and three-carbon synthons for [3 + 2] annulations leading to five-membered compounds including cyclopentenes, dihydrofurans, pyrrolines, isoxazoles, furans, and azulenes .
Synthesis Analysis
1-Methyl-1-(trimethylsilyl)allene can be conveniently prepared by the method of Vermeer . Silyl-substituted propargyl mesylates undergo SN2 displacement by the organocopper reagent generated from methylmagnesium chloride, copper (I) bromide, and lithium bromide . This compound is produced in 52% yield from commercially available (trimethylsilyl)propargyl alcohol .Molecular Structure Analysis
The molecular structure of 1-Methyl-1-(trimethylsilyl)allene is characterized by a carbon-silicon bond, which is longer and less sterically hindered than a carbon-carbon bond . This allows for SN2-like reactions to occur more readily .Chemical Reactions Analysis
In synthetic organic chemistry research, 1-Methyl-1-(trimethylsilyl)allene is actively studied for its ability to act as a precursor in the formation of complex cyclic structures through pericyclic reactions . The rates of allene cyclopropanation are highly dependent on the steric and electronic properties of the allene .Physical And Chemical Properties Analysis
1-Methyl-1-(trimethylsilyl)allene has a boiling point of 111-112 °C and a density of 0.759 g/mL at 25 °C . It is soluble in CH2Cl2, benzene, THF, Et2O, and most organic solvents .科学研究应用
丙二烯基硅烷的合成
1-甲基-1-(三甲基甲硅烷基)丙二烯是合成丙二烯基硅烷的一般方法中的关键产物。这种方法还产生了副产物 1-三甲基甲硅烷基-1-丁炔,并且是有机合成中的一项重大进展,特别是在加成和磺化反应方面 (Danheiser, Tsai, & Fink, 2003)。
与末端烯烃的反应性
发现该化合物即使在室温下也能与末端烯烃、环烯烃和其他类似化合物反应,显示了其作为亲烯体在膦烯反应中的多功能性。这导致形成各种烯丙基取代的氯膦 (Mackewitz & Regitz, 2006)。
氢化物-烯基卡宾衍生物的形成
1-甲基-1-(三甲基甲硅烷基)丙二烯参与末端丙二烯的 C−H 键活化,导致形成氢化物-烯基卡宾-锇和二取代亚甲基-钌衍生物。这种反应性展示了其在复杂有机金属转化中的作用 (Collado 等人,2010)。
对映选择性环丙烷化
该化合物在铑介导的对映选择性环丙烷化反应中特别有效。它比其他类似底物产率更高,表明显着的 β-硅效应 (Gregg, Farrugia, & Frost, 2009)。
金属化和交叉偶联
1-甲基-1-(三甲基甲硅烷基)丙二烯经过锌化然后是 Pd 催化的偶联,导致形成区域选择性的四取代丙二烯。该工艺可以在一锅法中进行,突出了其在有机合成中的实用性 (Quinio 等人,2015)。
作用机制
安全和危害
未来方向
If pure 1-methyl-1-(trimethylsilyl)allene is required, the mixture of allenylsilane and 1-trimethylsilyl-1-butyne can be treated with 0.15 equiv of silver nitrate in 10:1 methanol–water at room temperature for 1 hr . This field continues to be an area of active research, with potential for new discoveries and applications .
属性
InChI |
InChI=1S/C7H14Si/c1-6-7(2)8(3,4)5/h1H2,2-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARFIQOXZWRCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70996067 | |
| Record name | (Buta-2,3-dien-2-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70996067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-(trimethylsilyl)allene | |
CAS RN |
74542-82-8 | |
| Record name | Trimethyl(1-methyl-1,2-propadienyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074542828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Buta-2,3-dien-2-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70996067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilyl)-1,2-butadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trimethyl(1-methyl-1,2-propadienyl)silane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7C73V8VZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Methyl-1-(trimethylsilyl)allene in organic synthesis?
A1: 1-Methyl-1-(trimethylsilyl)allene acts as a valuable three-carbon synthon in [3+2] annulation reactions. [] This means it can react with other molecules to form five-membered rings, which are crucial building blocks for many organic compounds. It's particularly useful for synthesizing cyclopentenes, dihydrofurans, pyrrolines, isoxazoles, furans, and azulenes. []
Q2: How is 1-Methyl-1-(trimethylsilyl)allene typically synthesized?
A2: The most common method is the Vermeer protocol, which involves treating (trimethylsilyl)propargyl alcohol with methylmagnesium chloride in the presence of Copper(I) Bromide and Lithium Bromide. [, ] This reaction yields 1-Methyl-1-(trimethylsilyl)allene along with a small amount of the isomeric 1-trimethylsilyl-1-butyne. []
Q3: Are there alternative synthesis routes for 1-Methyl-1-(trimethylsilyl)allene and its analogs?
A3: Yes, 3-Methyl-1-(trimethylsilyl)allene can be synthesized by directly silylating the lithium derivative of 1,2-butadiene with Chlorotrimethylsilane. [] Additionally, altering the Grignard reagent in the Vermeer method allows for the synthesis of allenylsilanes with different substituents at the C-1 position. []
Q4: How does the trimethylsilyl group influence the reactivity of 1-Methyl-1-(trimethylsilyl)allene?
A4: The trimethylsilyl group plays a crucial role in directing the regioselectivity of reactions involving 1-Methyl-1-(trimethylsilyl)allene. For instance, in rhodium-catalyzed cyclopropanation reactions with aryldiazoacetate esters, the presence of the trimethylsilyl group leads to a significant beta-silicon effect, resulting in higher yields compared to other 1,1-disubstituted allene substrates. []
Q5: The research mentions that 1-Methyl-1-(trimethylsilyl)allene can react with transition metal complexes. Could you elaborate on this?
A5: Research shows that 1-Methyl-1-(trimethylsilyl)allene can coordinate to transition metals like osmium and ruthenium. [, ] For example, it forms π-allene complexes with osmium, where the allene's double bond coordinates to the metal center. [, ] These complexes can undergo further transformations, showcasing the potential of 1-Methyl-1-(trimethylsilyl)allene in organometallic chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



